4-bromo-6-chloro-1-methylpyridin-2(1H)-one
Overview
Description
4-bromo-6-chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound. It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-1-methylpyridin-2(1H)-one typically involves the halogenation of a pyridine derivative. One possible route is:
Starting Material: 2-pyridone
Halogenation: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions.
Methylation: Introduction of the methyl group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and methylation processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyridines: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Scientific Research Applications
4-bromo-6-chloro-1-methylpyridin-2(1H)-one can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloropyridine
- 6-chloro-1-methylpyridin-2(1H)-one
- 4-bromo-1-methylpyridin-2(1H)-one
Uniqueness
The combination of bromine, chlorine, and a methyl group on the pyridine ring makes 4-bromo-6-chloro-1-methylpyridin-2(1H)-one unique
Properties
IUPAC Name |
4-bromo-6-chloro-1-methylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-5(8)2-4(7)3-6(9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSNWDSLQFPZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=CC1=O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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